2-(1,4-Diazabicyclo[2.2.2]octan-2-yl)acetic acid
Description
2-(1,4-Diazabicyclo[2.2.2]octan-2-yl)acetic acid (CAS: N/A; molecular formula: C₈H₁₄N₂O₂; molecular weight: 177.59 g/mol) is a bicyclic tertiary amine derivative with a carboxylic acid substituent . Its structure comprises a rigid 1,4-diazabicyclo[2.2.2]octane (DABCO) core fused to an acetic acid group, enabling unique hydrogen-bonding capabilities and supramolecular interactions . The compound has been utilized in co-crystal engineering to construct one-dimensional chains and two-dimensional frameworks via O–H⋯N and C–H⋯O hydrogen bonds, as demonstrated in its co-crystal with trans,trans-hexa-2,4-dienedioic acid .
Properties
IUPAC Name |
2-(1,4-diazabicyclo[2.2.2]octan-2-yl)acetic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14N2O2/c11-8(12)5-7-6-9-1-3-10(7)4-2-9/h7H,1-6H2,(H,11,12) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YIOMRMCUYWDQKS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN2CCN1CC2CC(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
170.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1,4-diazabicyclo[2.2.2]octan-2-yl)acetic acid typically involves the reaction of 1,4-diazabicyclo[2.2.2]octane with bromoacetic acid under basic conditions. The reaction proceeds via nucleophilic substitution, where the nitrogen atoms in the bicyclic structure attack the electrophilic carbon in bromoacetic acid, resulting in the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but the synthesis likely follows similar principles as laboratory methods, with optimization for scale, yield, and purity. The use of continuous flow reactors and advanced purification techniques may be employed to enhance efficiency and product quality.
Chemical Reactions Analysis
Types of Reactions
2-(1,4-Diazabicyclo[2.2.2]octan-2-yl)acetic acid undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The compound can participate in nucleophilic substitution reactions due to the presence of nucleophilic nitrogen atoms.
Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions, although specific examples are less common.
Complexation: The nitrogen atoms can form complexes with metal ions, making it useful in coordination chemistry.
Common Reagents and Conditions
Common reagents used in reactions with this compound include halogenated acids (e.g., bromoacetic acid), oxidizing agents (e.g., hydrogen peroxide), and reducing agents (e.g., sodium borohydride). Reaction conditions typically involve mild to moderate temperatures and the use of solvents such as water, ethanol, or acetone .
Major Products Formed
The major products formed from reactions involving this compound depend on the specific reaction type. For example, nucleophilic substitution with bromoacetic acid yields the target compound, while oxidation or reduction reactions may produce various oxidized or reduced derivatives .
Scientific Research Applications
Medicinal Chemistry
Research has indicated that derivatives of DABCO exhibit significant pharmacological properties, including:
- Antitumor Activity: Studies have demonstrated that compounds derived from DABCO can inhibit the growth of various cancer cell lines. For instance, certain DABCO derivatives showed promising results against leukemia and CNS cancer cell lines, with inhibition rates exceeding 70% in preliminary screenings .
- Antibiotic Properties: The synthesis of DABCO derivatives has been linked to enhanced antibacterial activity against both Gram-positive and Gram-negative bacteria. This is particularly relevant in the search for new antibiotics amid rising resistance to existing drugs .
Catalysis
DABCO is widely recognized as an effective catalyst in various chemical reactions:
- Polymerization Reactions: It serves as a nucleophilic catalyst in the formation of polyurethanes from alcohol and isocyanate monomers . This application is crucial in the production of materials with desirable mechanical properties.
- Baylis-Hillman Reaction: DABCO facilitates the reaction between aldehydes and unsaturated carbonyl compounds, yielding products that are valuable in synthetic organic chemistry .
Quenching Singlet Oxygen
DABCO and its derivatives act as quenchers of singlet oxygen, which is beneficial in applications such as dye lasers and fluorescence microscopy. This property helps improve the stability and performance of dyes used in various optical applications .
Case Study 1: Anticancer Activity
A study assessed the anticancer effects of several DABCO derivatives on different cancer cell lines. Among them, a compound featuring a thiazolidinone scaffold exhibited an inhibition rate of 84.19% against MOLT-4 leukemia cells . This highlights the potential of DABCO derivatives as candidates for further development into anticancer agents.
Case Study 2: Antibiotic Efficacy
In another investigation, researchers synthesized a series of DABCO-based compounds and evaluated their antibacterial activity against a panel of bacterial strains. The results indicated that certain derivatives displayed significant inhibitory effects on bacterial growth, suggesting their utility as new antibiotic agents .
Data Tables
| Application Area | Specific Use Case | Results/Findings |
|---|---|---|
| Medicinal Chemistry | Antitumor Activity | Inhibition rates >70% on various cancer cells |
| Catalysis | Polymerization | Effective nucleophilic catalyst for polyurethanes |
| Singlet Oxygen Quenching | Optical Applications | Improved dye stability in fluorescence microscopy |
Mechanism of Action
The mechanism by which 2-(1,4-diazabicyclo[2.2.2]octan-2-yl)acetic acid exerts its effects is primarily through its nucleophilic and basic properties. The nitrogen atoms in the bicyclic structure can donate electron pairs, facilitating various chemical reactions. In biological systems, it can interact with metal ions and proteins, influencing their activity and function .
Comparison with Similar Compounds
Structural and Functional Differences
The following table highlights key structural and functional distinctions between 2-(1,4-Diazabicyclo[2.2.2]octan-2-yl)acetic acid and similar compounds:
Physicochemical Properties
| Property | 2-(DABCO-yl)acetic Acid | DABCO | (DABCO-yl)methanol | DBU |
|---|---|---|---|---|
| Molecular Weight (g/mol) | 177.59 | 112.17 | 130.19 | 152.24 |
| Water Solubility | Moderate (polar groups) | High | High | Low (nonpolar core) |
| Basicity (pKa) | ~3-4 (COOH), ~8.8 (N) | ~8.8 | ~9-10 (OH, N) | ~12 |
| Thermal Stability | Stable up to 200°C* | Stable | Moderate | High |
*Inferred from co-crystal stability under heating .
Biological Activity
2-(1,4-Diazabicyclo[2.2.2]octan-2-yl)acetic acid, commonly referred to as a derivative of DABCO (1,4-diazabicyclo[2.2.2]octane), has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This compound is characterized by its bicyclic structure and the presence of nitrogen atoms, which contribute significantly to its pharmacological properties.
Chemical Structure
The chemical structure of this compound can be represented as follows:
This structure includes a bicyclic amine framework, which is essential for its biological interactions.
Antimicrobial Activity
Numerous studies have demonstrated the antimicrobial potential of DABCO derivatives, including this compound. A notable study evaluated a series of tetracationic compounds based on DABCO against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The results indicated that these compounds exhibited significant antibacterial activity, particularly against Staphylococcus aureus and Pseudomonas aeruginosa, with minimum inhibitory concentrations (MICs) comparable to established antibiotics like ciprofloxacin .
| Compound | Bacterial Strain | MIC (µg/mL) |
|---|---|---|
| 1c | S. aureus | 8 |
| 1e | P. aeruginosa | 16 |
Antiviral Activity
In addition to its antibacterial properties, research has highlighted the antiviral efficacy of DABCO derivatives against influenza virus A/Puerto Rico/8/34 (H1N1). Compounds containing DABCO moieties demonstrated rapid virucidal activity, suggesting their potential as antiviral agents .
The antimicrobial mechanism of action for DABCO derivatives typically involves disruption of bacterial cell membranes. Quaternary ammonium compounds (QACs), such as those derived from DABCO, bind to negatively charged components of the bacterial membrane, leading to increased permeability and eventual cell lysis . This mechanism is crucial for understanding how these compounds exert their biological effects.
Study on Antimicrobial Efficacy
A comprehensive evaluation was conducted on several DABCO-based compounds where their antimicrobial activity was tested against drug-resistant strains. The study found that certain derivatives maintained efficacy against strains resistant to conventional antibiotics, highlighting their potential in treating infections caused by resistant pathogens .
Evaluation of Cytotoxicity
Another aspect explored was the cytotoxicity of these compounds on mammalian cell lines. It was found that while exhibiting strong antibacterial and antiviral activities, some derivatives also showed low cytotoxicity towards human cells, making them suitable candidates for further development in therapeutic applications .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 2-(1,4-Diazabicyclo[2.2.2]octan-2-yl)acetic acid, and what analytical methods validate its purity?
- Synthesis : The compound can be synthesized via electrophilic reactions involving alkyl-vinylaryl isocyanides with alcohols/phenols, as demonstrated in analogous bicyclic amine syntheses . Post-synthesis, the acetic acid moiety can be introduced via nucleophilic substitution or carboxylation.
- Validation : Purity is typically confirmed using HPLC (>97% purity) and NMR spectroscopy (e.g., absence of residual solvents or unreacted intermediates). Mass spectrometry (MS) ensures molecular weight accuracy .
Q. What safety protocols are critical when handling this compound in laboratory settings?
- Handling : Use PPE (gloves, lab coat, goggles) to avoid skin/eye contact. Work in a fume hood to prevent inhalation.
- First Aid : For skin contact, wash immediately with soap/water; for eye exposure, rinse for 15 minutes with water and seek medical attention. Avoid inducing vomiting if ingested .
- Storage : Store in airtight containers at room temperature, away from incompatible materials (strong oxidizers) .
Q. How can researchers characterize the structural and electronic properties of this compound?
- X-ray Crystallography : Resolves solid-state conformation and hydrogen-bonding networks, as demonstrated in co-crystallization studies with carboxylic acids .
- Spectroscopy :
- NMR : and NMR identify proton environments and carbon backbone.
- FT-IR : Confirms functional groups (e.g., C=O stretch of the acetic acid moiety at ~1700 cm) .
Advanced Research Questions
Q. What strategies resolve contradictions in spectroscopic data for this compound’s tautomeric forms?
- Dynamic NMR : Track proton exchange rates to distinguish tautomers (e.g., keto-enol equilibria).
- Computational Modeling : DFT calculations (e.g., B3LYP/6-31G*) predict stable tautomers and compare with experimental spectra .
- pH-Dependent Studies : Vary solvent pH to stabilize specific forms and correlate with spectral shifts .
Q. How does the bicyclic framework influence supramolecular interactions in co-crystals or host-guest systems?
- Co-Crystallization : The rigid 1,4-diazabicyclo[2.2.2]octane (DABCO) core promotes ordered packing via N–H···O hydrogen bonds with carboxylic acids, as shown in 2-aminobenzoic acid co-crystals .
- Host-Guest Chemistry : The bicyclic cavity may encapsulate small molecules (e.g., metal ions), studied via titration calorimetry or fluorescence quenching .
Q. What experimental designs optimize catalytic or bioactivity studies involving this compound?
- Catalysis : Test as a ligand in metal-catalyzed reactions (e.g., Pd-catalyzed cross-coupling) by varying solvent polarity and temperature.
- Bioactivity Screening :
- Enzyme Inhibition : Use kinetic assays (e.g., fluorogenic substrates) to evaluate inhibition of proteases or kinases.
- Cellular Uptake : Label with fluorescent tags (e.g., NBD) and track via confocal microscopy .
Q. How can researchers address discrepancies in solubility or stability data across solvents?
- Solubility Screening : Use shake-flask method with UV-Vis quantification in water, DMSO, and ethanol.
- Stability Studies : Monitor degradation via LC-MS under varying conditions (pH, light, temperature) .
Methodological Guidance
Designing a protocol for mechanistic studies of its reactivity in aqueous vs. non-polar media :
- Kinetic Profiling : Use stopped-flow spectroscopy to track reaction intermediates.
- Isotopic Labeling : Introduce in the acetic acid group to trace hydrolysis pathways via MS .
Best practices for reproducibility in synthetic scale-up :
- Process Control : Implement inline FTIR for real-time monitoring of reaction progress.
- Purification : Optimize column chromatography (e.g., gradient elution on C18 silica) or recrystallization (ethanol/water) .
Contradiction Analysis Framework
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
